What is 4-Methoxycarbonylphenyl chloroformate?
What is 4-Methoxycarbonylphenyl chloroformate?
An In-Depth Technical Guide to 4-Methoxycarbonylphenyl Chloroformate for Advanced Research Applications
Introduction
4-Methoxycarbonylphenyl chloroformate (CAS No. 31140-40-6) is a highly reactive chemical intermediate of significant interest to researchers in organic synthesis, drug discovery, and materials science.[1] Structurally, it is the methyl ester of 4-(chloroformyloxy)benzoic acid, also known as Methyl 4-chlorocarbonyloxybenzoate.[2][3] As a member of the chloroformate class of compounds, it serves as a versatile reagent for introducing a methoxycarbonylphenoxycarbonyl moiety onto nucleophilic substrates.[4][5]
This guide provides a comprehensive technical overview for scientists and drug development professionals, detailing the compound's properties, synthesis, mechanism of action, and key applications. It includes field-proven protocols and critical safety information to ensure its effective and safe utilization in a laboratory setting. Its primary utility lies in its role as a derivatization agent for analytical chemistry, a linker for bioconjugation, and a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][6][7]
Chemical and Physical Properties
4-Methoxycarbonylphenyl chloroformate is a dense liquid under standard conditions, though it may be supplied as a powder.[6] It is critical to note that the compound is moisture-sensitive and requires stringent storage conditions to prevent degradation.[8]
| Property | Value | Source(s) |
| CAS Number | 31140-40-6 | [1][2] |
| Molecular Formula | C₉H₇ClO₄ | [2][3] |
| Molecular Weight | 214.60 g/mol | [2] |
| IUPAC Name | methyl 4-(chloroformyloxy)benzoate | [3] |
| Synonyms | Methyl 4-chlorocarbonyloxybenzoate | [2] |
| Appearance | Liquid | |
| Density | 1.255 g/mL at 25 °C | |
| Boiling Point | 49 °C at 0.27 mmHg | |
| Refractive Index | n20/D 1.5254 | |
| Storage Conditions | 2-8°C, under inert gas, moisture-sensitive | [9] |
Synthesis and Mechanism of Action
Synthesis
The industrial synthesis of aryl chloroformates is typically achieved through the reaction of the corresponding phenol with phosgene (COCl₂) or a safer phosgene equivalent such as triphosgene.[4][10] For 4-Methoxycarbonylphenyl chloroformate, the precursor is Methyl 4-hydroxybenzoate. The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl). This process is often conducted in an inert solvent and may utilize a tertiary amine base to scavenge the HCl byproduct.[11]
Caption: Nucleophilic acyl substitution mechanism.
This reactivity makes it an excellent reagent for forming stable carbamates from amines, carbonates from alcohols, and thiocarbonates from thiols. [5]
Applications in Drug Development and Research
The unique structure of 4-Methoxycarbonylphenyl chloroformate makes it a valuable tool in several scientific domains.
-
Derivatization for Chromatography : In analytical chemistry, chloroformates are widely used as derivatization agents to enhance the volatility and thermal stability of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). [5]This reagent can be used to modify molecules containing primary and secondary amines, phenols, and carboxylic acids, enabling their sensitive detection.
-
Linker Chemistry and Bioconjugation : The ability to form stable carbamate bonds is crucial in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted therapies. [12]4-Methoxycarbonylphenyl chloroformate can act as a linker, activating a drug molecule for conjugation to a protein or other biomolecule. The resulting aryl carbamate linkage offers a balance of stability and potential for controlled release.
-
Active Pharmaceutical Ingredient (API) Synthesis : As a versatile chemical building block, this reagent is employed in multi-step syntheses of complex organic molecules, including APIs. [7]Its defined reactivity allows for the selective introduction of a protected carboxylated phenol, which can be further modified in subsequent synthetic steps. Organic synthesis remains a cornerstone of drug discovery, and reagents that enable efficient bond formation are in high demand. [13]
Experimental Protocol: Carbamate Formation
This protocol describes a general, self-validating procedure for the reaction of 4-Methoxycarbonylphenyl chloroformate with a representative primary amine.
Objective: To synthesize an N-aryl carbamate via nucleophilic acyl substitution.
Materials:
-
Primary amine (e.g., Benzylamine)
-
4-Methoxycarbonylphenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring at 0 °C, add a solution of 4-Methoxycarbonylphenyl chloroformate (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for carbamate synthesis.
Safety, Handling, and Storage
4-Methoxycarbonylphenyl chloroformate is a hazardous substance that requires strict safety protocols. [1]It is corrosive and toxic if inhaled, ingested, or absorbed through the skin. [14] Hazard Identification:
| Hazard Statement | Description | Source(s) |
|---|---|---|
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| H314 | Causes severe skin burns and eye damage. | [1][14] |
| H318 | Causes serious eye damage. | [1]|
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors. [8]Ensure that an eyewash station and safety shower are readily accessible. [8]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [14] * Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use. [15] * Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and acid gases. [8] First Aid Measures:
-
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [14]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [14]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [14] Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosives. [8][15]Refrigeration at 2-8°C is recommended. The compound is moisture-sensitive; store under an inert atmosphere if possible. [8][9]* Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines. [8][15]* Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste. [15]
References
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Georganics. (n.d.). 4-Methoxycarbonylphenyl chloroformate - High purity. Retrieved from [Link]
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KAISA GROUP INC. (n.d.). 4-methoxycarbonylphenyl chloroformate cas no.31140-40-6. Retrieved from [Link]
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Fisher Scientific. (2021). Safety Data Sheet: 4-Methoxyphenyl chloroformate. Retrieved from [Link]
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P&S Chemicals. (n.d.). Product information, 4-Methoxycarbonylphenyl chloroformate. Retrieved from [Link]
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Georganics. (n.d.). Chloroformates. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Formulations with 4-Methoxycarbonylphenyl Chloroformate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of phenylchloroformate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
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ResearchGate. (2009). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]
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Researcher.Life. (2009). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]
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Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
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Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Retrieved from [Link]
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